N-(3,5-dimethylphenyl)-2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide
Description
This compound features a pteridin core fused with a sulfanylacetamide moiety and substituted aromatic groups. The 3,5-dimethylphenyl group enhances lipophilicity, while the 2-methoxyphenylmethyl substituent introduces electron-donating effects and steric bulk.
Properties
Molecular Formula |
C24H23N5O3S |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[3-[(2-methoxyphenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H23N5O3S/c1-15-10-16(2)12-18(11-15)27-20(30)14-33-24-28-22-21(25-8-9-26-22)23(31)29(24)13-17-6-4-5-7-19(17)32-3/h4-12H,13-14H2,1-3H3,(H,27,30) |
InChI Key |
OBZXJUGDSXBOLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=CC=C4OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pteridine ring system: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.
Introduction of the sulfanyl group: This step involves the reaction of the pteridine intermediate with a thiol reagent, such as thiourea, under suitable conditions.
Attachment of the acetamide moiety: The final step involves the acylation of the intermediate with an acylating agent, such as acetic anhydride, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of enzymes: The compound may inhibit specific enzymes involved in metabolic pathways.
Interaction with cellular receptors: The compound may bind to cellular receptors, modulating their activity.
Generation of reactive oxygen species: The compound may induce oxidative stress, leading to cell death in certain contexts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs sharing sulfanylacetamide backbones and substituted aromatic groups but differing in core heterocycles and substituents.
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Influence: The pteridin core (target compound) offers a larger π-system than thienopyrimidin or quinazolinone analogs, which may enhance stacking interactions in biological targets .
Substituent Effects :
- Electron-Donating Groups : Methoxy (target) and ethoxy () groups improve solubility but differ in steric effects. Ethoxy’s larger size may hinder binding in sterically constrained active sites.
- Electron-Withdrawing Groups : Chloro () and fluoro () substituents increase lipophilicity and may enhance membrane permeability. Fluorine’s electronegativity also supports halogen bonding, a feature absent in the target compound.
The 3,5-dimethylphenyl group (common in target and ) likely slows oxidative metabolism due to steric shielding of methyl groups .
Research Findings and Implications
- Synthetic Accessibility: The target compound’s pteridin core may pose synthetic challenges compared to thienopyrimidin or quinazolinone derivatives, which are more commonly reported in scalable syntheses .
- Biological Relevance : While specific activity data for the target compound is unavailable, analogs with similar substituents (e.g., 3,5-dimethylphenyl in ) have shown efficacy in enzyme inhibition assays, suggesting a plausible biological niche for the target .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
